molecular formula C6H7BrN2O B029392 2-Amino-5-bromo-3-(hydroxymethyl)pyridine CAS No. 335031-01-1

2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Cat. No. B029392
Key on ui cas rn: 335031-01-1
M. Wt: 203.04 g/mol
InChI Key: HIVQAWXDBPYNDU-UHFFFAOYSA-N
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Patent
US09321769B2

Procedure details

Bromine (8.4 mL, 189.4 mmol) was added dropwise over 1 hour to a solution of 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol; which may be prepared as described in D1, Step 1) in acetic acid (350 mL) at room temperature. The reaction mixture was then stirred overnight. After concentration to dryness, the residue was partitioned between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL). The aqueous layer was separated and extracted with ethyl acetate (2×200 mL). The combined organic phases were washed with a saturated solution of sodium chloride (200 mL), dried over sodium sulfate, filtered and concentrated to dryness. After trituration of the residue in pentane, the title product was obtained as a yellow solid (27.0 g, 84%).
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.Cl.O=[C:5]1[NH:14][C:13]2[N:12]=CC(/C=C/C(O)=O)=CC=2[CH2:7][CH2:6]1.[C:20]([OH:23])(=O)[CH3:21]>>[NH2:12][C:13]1[C:21]([CH2:20][OH:23])=[CH:7][C:6]([Br:1])=[CH:5][N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
19.6 g
Type
reactant
Smiles
Cl.O=C1CCC=2C=C(C=NC2N1)/C=C/C(=O)O
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with a saturated solution of sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C=C1CO)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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